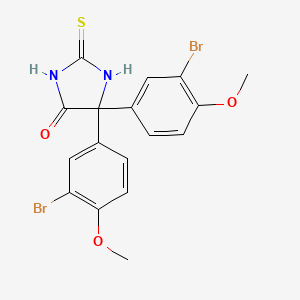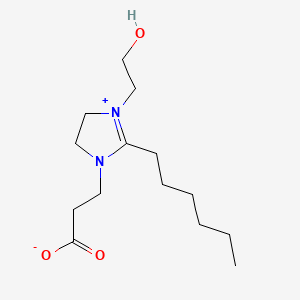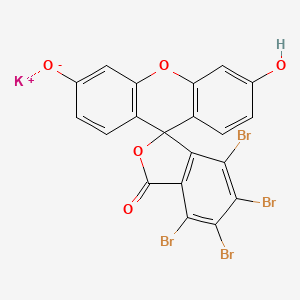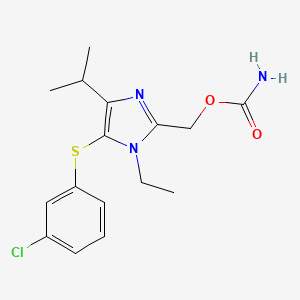
4,4',4''-(Cis-4,5-dihydro-1H-imidazole-2,4,5-triyl)tripyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4’,4’'-(Cis-4,5-dihydro-1H-imidazole-2,4,5-triyl)tripyridine is a complex organic compound that features a unique structure combining an imidazole ring with three pyridine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’,4’'-(Cis-4,5-dihydro-1H-imidazole-2,4,5-triyl)tripyridine typically involves the cyclization of amido-nitriles in the presence of a nickel catalyst. The reaction conditions are mild and can accommodate a variety of functional groups, including aryl halides and aromatic heterocycles . The process involves proto-demetallation, tautomerization, and dehydrative cyclization to yield the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
4,4’,4’'-(Cis-4,5-dihydro-1H-imidazole-2,4,5-triyl)tripyridine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation states.
Reduction: It can also be reduced, typically using reducing agents like sodium borohydride.
Substitution: The compound can participate in substitution reactions, where one of its functional groups is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include nickel catalysts for cyclization, sodium borohydride for reduction, and various oxidizing agents for oxidation reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized forms of the compound, while reduction typically results in a more reduced state of the original molecule.
Scientific Research Applications
4,4’,4’'-(Cis-4,5-dihydro-1H-imidazole-2,4,5-triyl)tripyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure allows it to interact with various biological molecules, making it useful in biochemical research.
Industry: Used in the development of new materials with specific properties, such as catalysts and sensors.
Mechanism of Action
The mechanism by which 4,4’,4’'-(Cis-4,5-dihydro-1H-imidazole-2,4,5-triyl)tripyridine exerts its effects involves its interaction with molecular targets through its imidazole and pyridine moieties. These interactions can affect various biochemical pathways, depending on the specific application. For example, in medicinal chemistry, it may interact with enzymes or receptors to modulate their activity .
Comparison with Similar Compounds
Similar Compounds
1H-Imidazole, 4,5-dihydro-2-(phenylmethyl)-: Known for its vasodilatory properties.
1H-Imidazole, 4,5-dihydro-2-methyl-: Used in various chemical syntheses.
Uniqueness
What sets 4,4’,4’'-(Cis-4,5-dihydro-1H-imidazole-2,4,5-triyl)tripyridine apart is its combination of an imidazole ring with three pyridine moieties, which provides unique chemical and biological properties not found in simpler imidazole derivatives .
Properties
Molecular Formula |
C18H15N5 |
|---|---|
Molecular Weight |
301.3 g/mol |
IUPAC Name |
4-[(4R,5S)-2,4-dipyridin-4-yl-4,5-dihydro-1H-imidazol-5-yl]pyridine |
InChI |
InChI=1S/C18H15N5/c1-7-19-8-2-13(1)16-17(14-3-9-20-10-4-14)23-18(22-16)15-5-11-21-12-6-15/h1-12,16-17H,(H,22,23)/t16-,17+ |
InChI Key |
ATGSPSOGIXJNPS-CALCHBBNSA-N |
Isomeric SMILES |
C1=CN=CC=C1[C@H]2[C@H](N=C(N2)C3=CC=NC=C3)C4=CC=NC=C4 |
Canonical SMILES |
C1=CN=CC=C1C2C(N=C(N2)C3=CC=NC=C3)C4=CC=NC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(2R)-2-[(13Z,16Z)-docosa-13,16-dienoyl]oxy-3-[(Z)-hexadec-9-enoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B12938171.png)

![2-Chloro-6-methyl-1,4-dihydrothieno[3,2-d]pyrimidine](/img/structure/B12938176.png)
![N-[4-(1H-Indole-1-sulfonyl)phenyl]acetamide](/img/structure/B12938178.png)





![N-(1,3-Dihydrospiro[indene-2,4'-piperidin]-1-yl)-2-methylpropane-2-sulfinamide](/img/structure/B12938205.png)
![9H-Purin-2-amine, 6-[(1-methyl-4-nitro-1H-imidazol-5-yl)thio]-9-(2-methylpropyl)-](/img/structure/B12938208.png)



